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molecular formula C7H8FN B146954 5-Fluoro-2-methylaniline CAS No. 367-29-3

5-Fluoro-2-methylaniline

Cat. No. B146954
M. Wt: 125.14 g/mol
InChI Key: JLCDTNNLXUMYFQ-UHFFFAOYSA-N
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Patent
US06020379

Procedure details

5-Fluorotoluidine (Example1,B), pyridine and pentyl nitrite are warmed until a vigorous reaction with evolution of gas sets in. This is allowed to proceed without heating until it has subsided (20 minutes) and the mixture is boiled under reflux for another 100 minutes. The excess pyridine is removed under reduced pressure to yield the title product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[C:6](N)[C:5]([CH3:9])=[CH:4][CH:3]=1.N(OCCCCC)=O.[N:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:9])=[C:6]([C:21]2[CH:22]=[CH:23][N:18]=[CH:19][CH:20]=2)[CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C(N)=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)OCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
without heating until it
CUSTOM
Type
CUSTOM
Details
(20 minutes)
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for another 100 minutes
Duration
100 min
CUSTOM
Type
CUSTOM
Details
The excess pyridine is removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=C(C1)C1=CC=NC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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